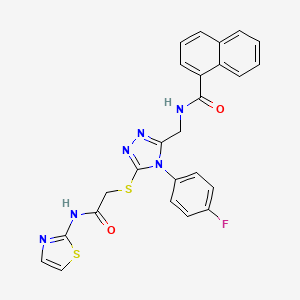
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C25H19FN6O2S2 and its molecular weight is 518.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. The presence of a triazole ring, thiazole derivative, and fluorophenyl group suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
The structural formula of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | Contains nitrogen atoms contributing to biological interactions. |
| Thiazole Derivative | Known for its role in anticancer and antimicrobial activities. |
| Fluorophenyl Group | Enhances lipophilicity and biological activity. |
| Naphthamide | Provides additional aromaticity and potential for interaction with biological targets. |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, triazole derivatives have been shown to possess antifungal properties, while thiazole derivatives demonstrate antibacterial effects. Preliminary studies suggest that this compound may exhibit similar activities due to its unique combination of functional groups .
Antitumor Activity
The thiazole moiety is particularly significant in the context of anticancer research. Studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds containing thiazole and triazole rings have been reported to exhibit IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The specific structural characteristics of this compound may enhance its efficacy against cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The interaction with microbial cell membranes or inhibition of critical metabolic pathways could contribute to its antimicrobial properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Propriétés
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O2S2/c26-17-8-10-18(11-9-17)32-21(30-31-25(32)36-15-22(33)29-24-27-12-13-35-24)14-28-23(34)20-7-3-5-16-4-1-2-6-19(16)20/h1-13H,14-15H2,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSXOJZPBWURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














